5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
Description
Historical Context of 1,2,4-Triazole Compounds
1,2,4-Triazoles emerged as critical heterocycles in medicinal chemistry following their structural characterization in the late 19th century. Early studies focused on their synthetic versatility and aromatic stability, which enabled diverse functionalization. The 20th century saw breakthroughs in antifungal applications, with fluconazole (1988) and itraconazole (1992) becoming landmark drugs targeting fungal cytochrome P450 enzymes. By the 2000s, researchers recognized 1,2,4-triazoles as privileged scaffolds for designing enzyme inhibitors, anticancer agents, and agrochemicals due to their hydrogen-bonding capacity and metabolic stability. The compound class gained further attention through combinatorial chemistry approaches, enabling systematic exploration of substituent effects on biological activity.
Significance of Thiophene-Substituted Triazoles
Thiophene integration into 1,2,4-triazole frameworks enhances electronic conjugation and bioactivity. The sulfur atom in thiophene contributes to:
- Electron-rich aromatic systems that improve binding to metalloenzyme active sites
- Steric modulation through substituent positioning, as seen in 5-(4,5-dimethylthien-3-yl) derivatives
- Lipophilicity adjustments critical for membrane penetration in antimicrobial agents
Notable examples include PF-4989216, a thiophene-triazole hybrid inhibiting PI3K in cancer cells, and derivatives showing dual antifungal/antibacterial activity through ergosterol biosynthesis inhibition. The target compound’s 4,5-dimethylthiophene moiety exemplifies strategic substitution for optimizing target engagement while maintaining synthetic accessibility.
Classification and Nomenclature
The systematic IUPAC name 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol specifies:
- Triazole numbering : Nitrogen atoms at positions 1, 2, 4 with hydrogen at N1 (4H tautomer)
- Substituents :
- 4-propyl group on N4
- Thiol (-SH) at C3
- 4,5-dimethylthiophene at C5
| Property | Value/Descriptor | Source |
|---|---|---|
| CAS Number | 847503-19-9 | |
| Molecular Formula | C₁₁H₁₅N₃S₂ | |
| Molecular Weight | 253.39 g/mol | |
| Alternative Names | 3-(4,5-Dimethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Overview of Structure-Property Relationships
Key structural features dictate physicochemical and biological behavior:
Triazole Core
- Planar aromatic system enables π-π stacking with biological targets
- Thiol group at C3 participates in hydrogen bonding and metal coordination
- Propyl chain at N4 enhances lipophilicity (clogP ≈ 3.2)
Thiophene Moiety
- 4,5-Dimethyl substitution prevents oxidative metabolism at thiophene β-positions
- Sulfur atom contributes to electron delocalization, lowering HOMO-LUMO gap by ~0.8 eV compared to phenyl analogs
Interactions
- Hydrophobic : Propyl and methyl groups drive membrane association
- Polar : Thiol and triazole nitrogens mediate target binding (e.g., fungal CYP51)
Synthetic routes typically employ Gewald thiophene synthesis followed by triazole cyclization, yielding 65–78% isolated purity. X-ray crystallography of analogs confirms orthogonal alignment between triazole and thiophene planes, optimizing solid-state packing.
Properties
IUPAC Name |
3-(4,5-dimethylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-4-5-14-10(12-13-11(14)15)9-6-16-8(3)7(9)2/h6H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRREUIQXDNIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CSC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Intermediate Formation
The synthesis begins with the preparation of 4,5-dimethylthiophene-3-carbohydrazide. This hydrazide is reacted with alkyl or aryl isothiocyanates to form thiosemicarbazide intermediates. For example, phenyl isothiocyanate reacts with the hydrazide in ethanol under reflux to yield 1-(4,5-dimethylthiophene-3-carbonyl)-4-phenylthiosemicarbazide.
Reaction Conditions :
Cyclization to Triazole-Thiol
The thiosemicarbazide undergoes cyclization in basic media (e.g., 2 M NaOH) to form the triazole ring. Intramolecular nucleophilic attack by the hydrazine nitrogen on the thiocarbonyl group eliminates water, yielding 4-amino-5-(4,5-dimethylthien-3-yl)-4H-1,2,4-triazole-3-thiol. Propyl introduction occurs via alkylation of the amino group using propyl bromide in dimethylformamide (DMF) with potassium carbonate as a base.
Key Parameters :
- Alkylation agent: Propyl bromide (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF
- Temperature: 80°C, 12 hours
- Yield: 65–72%
Direct Alkylation of Preformed Triazole-Thiol
Synthesis of 5-(4,5-Dimethylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol
A one-pot method involves cyclizing 4,5-dimethylthiophene-3-carboxylic acid hydrazide with carbon disulfide (CS₂) in alkaline conditions. The intermediate is then treated with hydrazine hydrate to form the triazole-thiol core.
Reaction Scheme :
- $$ \text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Thiocarbamoyl intermediate} $$
- $$ \text{Intermediate} + \text{H}2\text{NNH}2 \rightarrow \text{Triazole-thiol} $$
Conditions :
N-Propylation
The free NH group at position 4 of the triazole is alkylated using propyl iodide or bromide. Catalytic iodide (e.g., NaI) enhances reactivity in polar aprotic solvents like acetonitrile.
Optimized Protocol :
- Alkylating agent: Propyl iodide (1.5 equiv)
- Base: Triethylamine (2.0 equiv)
- Solvent: Acetonitrile
- Temperature: 60°C, 6 hours
- Yield: 75%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A modified approach involves irradiating a mixture of 4,5-dimethylthiophene-3-carbohydrazide, thiourea, and propylamine in DMSO at 120°C for 30 minutes. The method achieves 80% yield by accelerating cyclization and alkylation concurrently.
Advantages :
Industrial-Scale Production
Continuous Flow Reactor Synthesis
For large-scale manufacturing, a continuous flow system ensures consistent product quality. The thiosemicarbazide intermediate is generated in a tubular reactor at 100°C, followed by in-line cyclization and alkylation modules.
Key Metrics :
Spectroscopic Characterization
Post-synthesis validation includes:
- ¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.25 (s, 6H, C(CH₃)₂), 3.85 (q, 2H, NCH₂).
- IR : 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N).
- MS (ESI) : m/z 253.4 [M+H]⁺.
Comparative Analysis of Methods
Challenges and Solutions
- Regioselectivity : Competing N1 vs. N2 alkylation is mitigated using bulky bases (e.g., DBU) to favor N4-propylation.
- Thiol Oxidation : Anaerobic conditions (N₂ atmosphere) prevent disulfide formation during synthesis.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted propyl halides.
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the thiophene or triazole rings.
Scientific Research Applications
Chemistry
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocycles. Its unique structure allows chemists to explore various modifications that can lead to novel compounds with enhanced properties.
Biology
The compound has been investigated for its potential antimicrobial and anticancer activities:
- Antimicrobial Activity: Research indicates that derivatives of triazole-thiols exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain derivatives can effectively inhibit bacterial growth and yeast-like fungi .
| Compound | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| Derivative A | Bacterial | 50 |
| Derivative B | Fungal | 25 |
This table summarizes the efficacy of various derivatives based on concentration thresholds required for antimicrobial action.
Medicine
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its mechanism of action likely involves interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating cellular pathways related to oxidative stress .
Case studies have indicated promising results in preclinical models for conditions such as:
- Cancer: In vitro studies demonstrate cytotoxic effects against several cancer cell lines.
- Infection Control: Its application in formulations designed to combat drug-resistant pathogens is under investigation.
Industry
In industrial applications, this compound is utilized in developing materials with specific electronic or optical properties. Its unique chemical characteristics make it suitable for use in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Substituent Effects on Bioactivity
- Thienyl vs. Phenyl Groups : The dimethylthienyl group in the target compound provides enhanced electron density and conformational flexibility compared to phenyl analogs like 4,5-diphenyl-1,2,4-triazole-3-thiol. This may improve interactions with enzymes requiring aromatic stacking (e.g., α-glucosidase ).
- Chlorophenyl vs. Dimethylthienyl : Yucasin’s 4-chlorophenyl group confers strong electronegativity, critical for binding YUC enzymes . In contrast, the dimethylthienyl moiety in the target compound may favor hydrophobic interactions.
Alkyl Chain Modifications
- Propyl vs. Methyl/Isopropyl : The 4-propyl group in the target compound balances lipophilicity and steric effects. Shorter chains (e.g., methyl in ) reduce hydrophobicity, while bulkier substituents (e.g., isopropyl in ) may hinder target binding.
Synthetic Accessibility
- Microwave-assisted synthesis (e.g., for 3- and 4-substituted analogs ) improves yield and purity compared to traditional methods, though the target compound’s synthesis relies on standard alkylation protocols .
Biological Targets
- While indole- and pyrrole-containing analogs (e.g., ) show kinase and cyclooxygenase-2 inhibition, the target compound’s dimethylthienyl group may align with distinct enzymatic targets, such as thienyl-specific oxidases or cytochrome P450 enzymes.
Physicochemical Properties
- Stability : The thiol group may confer susceptibility to oxidation, necessitating stabilization strategies (e.g., prodrug formulations).
Biological Activity
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has gained interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiophene moiety, characterized by the following chemical formula:
- Molecular Formula : C₁₁H₁₅N₃S₂
- Molecular Weight : 253.39 g/mol
The presence of the thiol group (–SH) is significant for its biological activity as it can participate in redox reactions and interact with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Cyclization of Precursors : The reaction of 4,5-dimethylthiophene-3-carboxylic acid with thiosemicarbazide under reflux conditions.
- Use of Dehydrating Agents : Phosphorus oxychloride is commonly used to facilitate cyclization.
This compound can also be produced through various modifications of existing triazole derivatives to enhance its biological properties.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that compounds similar to this compound demonstrate MIC values ranging from 31.25 to 62.5 µg/mL against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research highlights include:
- Cytotoxicity : It has shown significant cytotoxic effects on colorectal cancer cell lines (HT-29), with IC₅₀ values in the micromolar range .
- Mechanism of Action : The mechanism may involve the compound's ability to form covalent bonds with cellular proteins or enzymes, inhibiting their functions and affecting cell signaling pathways related to cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins.
- Oxidative Stress Modulation : It may influence cellular pathways involved in oxidative stress responses.
- Inhibition of Enzymatic Activity : The compound can inhibit enzymes critical for microbial and cancer cell survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of triazole derivatives:
Q & A
Q. What are the standard synthetic routes for preparing 5-(4,5-dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions:
- Thiophene functionalization : Introduce substituents (e.g., methyl groups) via Friedel-Crafts alkylation or acylation .
- Triazole ring formation : Cyclization of thiosemicarbazide intermediates using alkaline conditions (e.g., KOH in ethanol) .
- Propyl group incorporation : Alkylation reactions with 1-bromopropane or similar reagents under reflux in polar aprotic solvents like DMF . Key reagents and conditions: Ethanol/DMF as solvents, temperatures of 60–100°C, and catalysts like KOH.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- 1H NMR spectroscopy : Identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, triazole protons at δ 8.1–8.5 ppm) .
- IR spectroscopy : Detects functional groups (S-H stretch at ~2500 cm⁻¹, C=N stretches at 1600–1650 cm⁻¹) .
- Elemental analysis : Validates purity (>98% C, H, N, S content) .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 308) and monitors purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent selection : Use DMF for better solubility of intermediates compared to ethanol, reducing side reactions .
- Catalyst screening : Test alternatives to KOH (e.g., NaH or DBU) to improve cyclization efficiency .
- Temperature control : Lower temperatures (50–60°C) during alkylation minimize decomposition, while higher temperatures (80–100°C) accelerate cyclization .
- Purification methods : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity .
Q. What structural modifications of this compound influence its bioactivity, and how are these effects studied?
- Substituent variation : Replacing the propyl group with allyl or phenyl groups alters lipophilicity and binding affinity. For example, allyl derivatives show enhanced antimicrobial activity .
- Methodology :
- Molecular docking : Screen against targets like anaplastic lymphoma kinase (PDB: 2XP2) or COX-2 (PDB: 3LN1) to predict binding modes .
- ADME analysis : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- Biological assays : Compare MIC values against Gram-positive bacteria (e.g., S. aureus) to correlate structure-activity relationships .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Ensure consistent protocols (e.g., broth microdilution for antimicrobial studies) to minimize variability .
- Purity verification : Re-test compounds with ≥98% purity (HPLC-MS) to rule out impurity-driven artifacts .
- In silico validation : Cross-check docking results with experimental IC50 values to identify false positives/negatives .
- Comparative studies : Benchmark against analogs (e.g., 4-phenyl or 4-allyl derivatives) to contextualize activity trends .
Methodological Considerations
- Handling and stability : Store the compound at –20°C in amber vials to prevent thiol oxidation .
- Data reproducibility : Document reaction conditions (e.g., solvent purity, humidity) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
